molecular formula C15H24O B034200 Chamigrenol CAS No. 19822-80-1

Chamigrenol

Cat. No.: B034200
CAS No.: 19822-80-1
M. Wt: 220.35 g/mol
InChI Key: FYYCZOOGHMAZED-UHFFFAOYSA-N
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Description

Chamigrenol is a sesquiterpene compound with the molecular formula C15H24O. It is known for its potential as a potent Na+/K+ ATPase inhibitor and antimicrobial agent. This compound has shown significant inhibitory activities against Gram-positive and Gram-negative bacteria, except Escherichia coli .

Mechanism of Action

Target of Action

Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

This compound acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .

Biochemical Pathways

The inhibition of Na+/K+ ATPase by this compound affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.

Result of Action

This compound shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that this compound could potentially be used as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chamigrenol typically involves the extraction from natural sources, particularly from plants belonging to the Cupressaceae family, such as Thujopsis dolabrata. The extraction process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Chamigrenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties.

Scientific Research Applications

Chamigrenol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential development as a therapeutic agent due to its Na+/K+ ATPase inhibitory activity.

    Industry: Used in the development of antimicrobial coatings and preservatives

Comparison with Similar Compounds

Similar Compounds

    Chamigrenal: (C15H22O)

    15-Dihydroepioxylubimin: (C15H26O3)

    3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: (C15H24O4)

    11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)

    11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)

Uniqueness

Chamigrenol is unique due to its potent Na+/K+ ATPase inhibitory activity and its broad-spectrum antimicrobial properties. Unlike some similar compounds, this compound shows strong inhibitory activities against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antimicrobial development .

Properties

IUPAC Name

(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYCZOOGHMAZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C12CCC(=CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?

A: While the paper [] confirms that this compound exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how this compound interacts with the enzyme and disrupts its function.

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